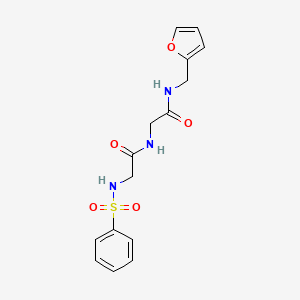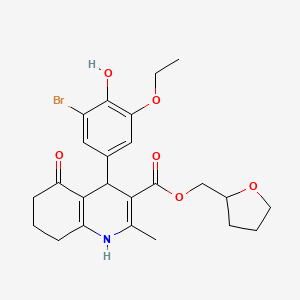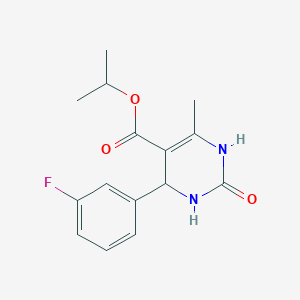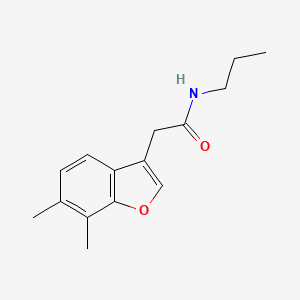
N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide, also known as PAG, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAG is a peptide-based inhibitor that has been shown to be effective in blocking the activity of enzymes such as metalloproteases and aminopeptidases.
Wissenschaftliche Forschungsanwendungen
N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been used in a wide range of scientific research applications. One of the most common uses of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is as an inhibitor of metalloproteases. Metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tissue remodeling and repair. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of several metalloproteases, including MMP-2, MMP-9, and MMP-13.
N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has also been used as an inhibitor of aminopeptidases. Aminopeptidases are enzymes that are involved in the breakdown of peptides and proteins. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of several aminopeptidases, including APN and LAP.
Wirkmechanismus
The mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide involves the binding of the peptide to the active site of the enzyme. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide contains a peptide bond that is similar to the peptide bond found in the substrate of the enzyme. This allows N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide to bind to the enzyme and block its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide depend on the specific enzyme that is being inhibited. Inhibition of metalloproteases can lead to a decrease in extracellular matrix breakdown and a decrease in tissue remodeling and repair. Inhibition of aminopeptidases can lead to a decrease in peptide and protein breakdown.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide in lab experiments is its specificity. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of specific enzymes, which allows for more precise targeting of biological pathways. However, one of the limitations of using N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is its cost. The synthesis of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide can be expensive, which may limit its use in some lab settings.
Zukünftige Richtungen
There are several future directions for the use of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide in scientific research. One potential application is in the development of new therapies for diseases such as cancer and osteoarthritis. Metalloproteases and aminopeptidases are involved in the progression of these diseases, and inhibition of these enzymes with N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide may provide a new therapeutic approach.
Another future direction for the use of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is in the development of new imaging agents. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to bind to metal ions, which could be used to develop new imaging agents for diagnostic purposes.
In conclusion, N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide is a peptide-based inhibitor that has been extensively studied for its potential applications in scientific research. The synthesis method involves the use of SPPS techniques, and N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has been shown to be effective in blocking the activity of enzymes such as metalloproteases and aminopeptidases. N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of N-(phenylsulfonyl)glycyl-N~1~-(2-furylmethyl)glycinamide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions. After the synthesis is complete, the peptide is cleaved from the solid support and purified using chromatography techniques.
Eigenschaften
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c19-14(16-9-12-5-4-8-23-12)10-17-15(20)11-18-24(21,22)13-6-2-1-3-7-13/h1-8,18H,9-11H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNGDAKOQDAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-{2-[(2-Furylmethyl)amino]-2-oxoethyl}-2-[(phenylsulfonyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5061862.png)
amino]-4-oxobutanoic acid](/img/structure/B5061885.png)

![N-benzyl-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5061898.png)
![4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5061904.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5061908.png)

![4-({4-(methoxycarbonyl)-5-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-ylidene}methyl)benzoic acid](/img/structure/B5061918.png)

![2-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5061945.png)

![3-(1-naphthyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5061956.png)
